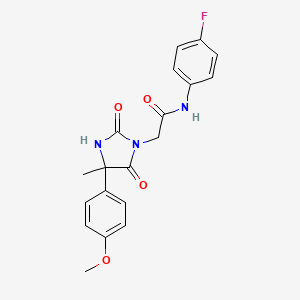![molecular formula C18H11F3N4O B2928026 5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 2034528-76-0](/img/structure/B2928026.png)
5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Scientific Research Applications
Anticancer Potential
The 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. A study by Zhang et al. (2005) discovered novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. One derivative demonstrated good activity against breast and colorectal cancer cell lines by inducing apoptosis. This indicates the potential of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Pharmacological Activities
Oxadiazole derivatives have been synthesized and evaluated for their pharmacological activities, including hypoglycemic effects. Hanna et al. (1995) synthesized novel thiadiazole and oxadiazole derivatives showing marked reduction in blood glucose levels, highlighting their potential as chemotherapeutic agents with hypoglycemic effects (Hanna et al., 1995).
Antitubercular Activity
The synthesis of 1,3,4-oxadiazole and triazole derivatives has shown promise in the fight against tuberculosis. Foks et al. (2004) found that certain derivatives exhibited significant in vitro tuberculostatic activity, suggesting a new avenue for anti-TB drug development (Foks et al., 2004).
Antibacterial and Antimicrobial Applications
1,3,4-Oxadiazole derivatives have also been studied for their potential as antibacterial and antimicrobial agents. Research by Ustabaş et al. (2020) on compounds containing oxadiazole and triazole rings indicated antimicrobial activities, offering a basis for developing new antimicrobial drugs (Ustabaş et al., 2020).
Molecular Docking and Biological Assessment
In silico studies and biological assessments have been conducted to explore the anti-cancer and anti-diabetic potential of 1,3,4-oxadiazole derivatives. Shankara et al. (2022) synthesized and evaluated new derivatives for their cytotoxic efficacy against cancer cell lines and anti-diabetic activity, demonstrating the versatility of oxadiazole compounds in therapeutic applications (Shankara et al., 2022).
properties
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)13-8-6-12(7-9-13)16-23-17(26-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-9,14-15,22,24H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKDNHRMCOBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
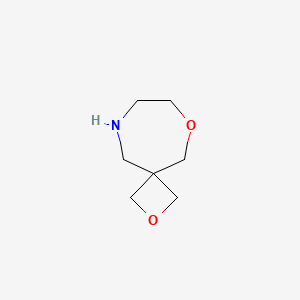
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)
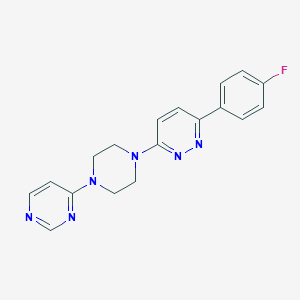
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)

![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
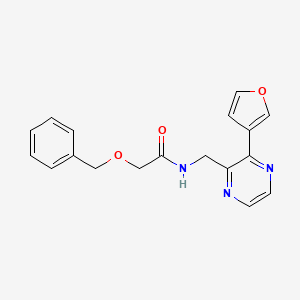

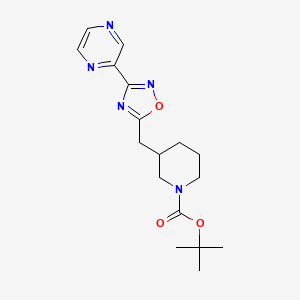
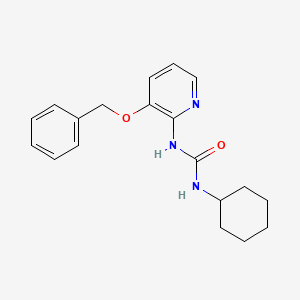
![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
